1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl-
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Overview
Description
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is a heterocyclic compound that features a fused ring system combining furan and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,5-diphenylfuran-3,4-dione with ammonia or primary amines can yield the desired compound through a cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketone derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its unique structural features.
Mechanism of Action
The mechanism by which 1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- exerts its effects is primarily through interactions with biological macromolecules. It can bind to specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c]pyrroles: These compounds share a similar fused ring system but differ in the oxygen-containing ring.
Diphenylamine end-capped pyrrolo[3,4-c]pyrroles: These derivatives exhibit similar structural motifs but with additional functional groups that enhance their properties.
Uniqueness
1H-Furo[3,4-c]pyrrole-1,4(5H)-dione, 3,6-diphenyl- is unique due to its specific combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
502183-99-5 |
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Molecular Formula |
C18H11NO3 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-hydroxy-1,4-diphenylfuro[3,4-c]pyrrol-6-one |
InChI |
InChI=1S/C18H11NO3/c20-17-14-13(15(19-17)11-7-3-1-4-8-11)18(21)22-16(14)12-9-5-2-6-10-12/h1-10,21H |
InChI Key |
HIRMSFICNCNUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(O2)O)C(=NC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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